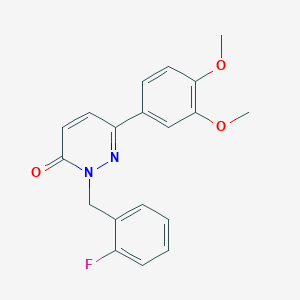

6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Description

6-(3,4-Dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl substituent at the 6-position and a 2-fluorobenzyl group at the 2-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are pharmacologically significant due to their diverse biological activities, including analgesic, antitrypanosomal, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl moiety is associated with enhanced antioxidant and receptor-binding capabilities, as seen in structurally related compounds , while the 2-fluorobenzyl group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCTSQSYYAURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H18FN3O3

- Molecular Weight : 357.36 g/mol

- CAS Number : 1219540-75-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyridazine core is known to exhibit diverse pharmacological properties, including:

- Inhibition of Enzymatic Activity : Compounds with a pyridazine scaffold can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The presence of the 3,4-dimethoxyphenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were evaluated for their ability to inhibit c-Jun N-terminal kinase (JNK1), a target implicated in cancer progression. The findings suggested that these compounds could induce apoptosis in cancer cells through JNK1 modulation .

Neuroprotective Effects

Research has indicated that similar compounds exhibit neuroprotective properties. For example, a study on related pyridazine derivatives demonstrated their efficacy in reducing oxidative stress and improving neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Antitumor Activity :

- Neuroprotection :

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance.

Case Studies

-

Antitumor Mechanism Investigation :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL. Further studies are ongoing to elucidate the mechanism of action.

Comparison with Similar Compounds

Key Observations :

- 3,4-Dimethoxyphenyl vs. Other Aromatic Groups: The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to bioactive curcumin derivatives, which exhibit strong antioxidant and enzyme-inhibitory activities due to electron-donating methoxy groups .

- 2-Fluorobenzyl vs. Halogenated/Alkyl Substituents: The 2-fluorobenzyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-phenyl in ).

Pharmacological and Physicochemical Comparisons

Antitrypanosomal Activity :

The target compound’s derivative (modified with a piperidinyl-thienopyrimidine group, as in ) demonstrated antitrypanosomal activity with an IC₅₀ of 0.6 µM against Trypanosoma brucei. This potency is attributed to the synergistic effects of the 3,4-dimethoxyphenyl group (enhancing target binding) and the fluorobenzyl moiety (improving cell permeability) .

Analgesic Activity :

Pyridazinones like 6-phenyl-4-substituted benzylidene derivatives exhibit moderate analgesic activity (e.g., 30–40% pain inhibition at 50 mg/kg) via hot-plate tests . The target compound’s fluorobenzyl group may enhance CNS penetration compared to non-fluorinated analogs, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.